

# Mitigating the impact of moisture on the stability of Magnesium aluminometasilicate formulations.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: *Magnesium aluminometasilicate*

Cat. No.: *B1143528*

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## Technical Support Center: Magnesium Aluminometasilicate Formulations

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the impact of moisture on the stability of **Magnesium Aluminometasilicate** (MAS) formulations.

## Troubleshooting Guide

This guide addresses common issues encountered during the formulation process.

Question: My powder blend containing MAS shows poor flowability, especially under humid conditions. What can I do?

Answer: Poor flowability in the presence of moisture can be due to several factors. Here's a step-by-step troubleshooting approach:

- Verify MAS Grade and Concentration: Different grades of MAS (e.g., Neusilin® US2, UFL2) have varying particle sizes and bulk densities, which affect flow.<sup>[1]</sup> Ensure you are using a grade suitable for your formulation. Adding as little as 0.5% of certain grades can improve flow.<sup>[2][3]</sup>
- Assess Moisture Content: Determine the moisture content of your powder blend. While MAS itself absorbs very little moisture up to 70% relative humidity (RH), other excipients in your

blend might be hygroscopic.[4][5]

- Optimize Mixing: Ensure MAS is uniformly distributed within the blend. Insufficient mixing can lead to localized moisture pockets and poor flow.
- Consider Environmental Control: If the issue persists, consider processing in a controlled humidity environment (e.g., below 50% RH) to minimize moisture uptake by other excipients.
- Evaluate Excipient Compatibility: Highly hygroscopic excipients can counteract the benefits of MAS. Consider replacing them with less hygroscopic alternatives if possible.

Question: My tablets are losing hardness upon storage at accelerated stability conditions (e.g., 40°C/75% RH). How can MAS help?

Answer: Loss of tablet hardness at high humidity is a common issue, often caused by moisture absorption weakening the tablet structure.[6] Here's how to address this with MAS:

- Incorporate MAS into your formulation: Adding MAS, such as Neusilin®, can significantly improve tablet hardness and maintain it even under humid conditions.[2] It has been shown to make hard tablets at low compression forces.[1][7][8]
- Optimize MAS Concentration: Studies have shown that adding 2% of a grade like Neusilin® UFL2 can enhance tablet hardness and protect against deterioration by moisture.[2]
- Investigate Binder and Disintegrant: The choice of other excipients is crucial. For instance, when using Neusilin® US2, croscarmellose sodium is a highly compatible disintegrant that does not negatively impact hardness or disintegration time.[1]
- Check for API Deliquescence: If your Active Pharmaceutical Ingredient (API) is deliquescent, it will absorb significant moisture. MAS is effective in stabilizing such drugs.[9]

Question: I am working with a moisture-sensitive API. How can I best utilize MAS to protect it?

Answer: MAS is an excellent choice for protecting moisture-sensitive APIs.[1][7][8][9][10] Here are key strategies:

- Direct Blending: The high porosity and large specific surface area of MAS allow it to adsorb moisture, effectively creating a drier microenvironment for the API.[1][7][8]

- Solid Dispersion: Creating a solid dispersion of your API with MAS can protect the amorphous form of the drug from recrystallizing due to moisture.[1]
- Co-processing with other Excipients: Co-processing the API with MAS and other hydrophobic excipients can further enhance moisture protection.[11]
- Packaging Considerations: While MAS provides formulation-level protection, it should be complemented with appropriate packaging, such as blister packs with high moisture barrier properties or containers with desiccants.

## Frequently Asked Questions (FAQs)

Q1: What is **Magnesium Aluminometasilicate** (MAS)?

A1: **Magnesium Aluminometasilicate** is a synthetic, amorphous silicate represented by the empirical formula  $\text{Al}_2\text{O}_3 \cdot \text{MgO} \cdot 1.7\text{SiO}_2 \cdot x\text{H}_2\text{O}$ .[1][7][8] It is a multifunctional excipient used in solid dosage forms to improve powder flow, increase tablet hardness, stabilize moisture-sensitive APIs, and act as a carrier for liquid or oily substances.[1][3][10]

Q2: How does MAS adsorb moisture?

A2: MAS possesses a very large specific surface area and a porous structure, which gives it a high capacity for adsorbing both water and oil.[1][7][8][9] This allows it to physically trap moisture, preventing it from interacting with the API or other excipients.

Q3: Will MAS affect the dissolution of my drug?

A3: In many cases, MAS can actually improve the dissolution of poorly water-soluble drugs by acting as a carrier in solid dispersions, which can lead to amorphization and increased surface area of the drug.[1][12] However, it is always essential to perform dissolution studies on your specific formulation to confirm this.

Q4: Are there different grades of MAS available?

A4: Yes, there are various grades of MAS, such as those under the brand name Neusilin® (e.g., S1, S2, US2, UFL2).[1][2] These grades differ in properties like particle size, bulk density, pH, and water content, making them suitable for different applications.[1]

Q5: Is MAS compatible with wet granulation?

A5: Yes, MAS can be used in both direct compression and wet granulation processes.[\[1\]](#)[\[8\]](#)

Unlike some other silicates, certain grades of MAS like Neusilin® do not form gels in aqueous solutions.[\[1\]](#)[\[4\]](#)[\[8\]](#)

## Data Presentation

Table 1: Moisture Adsorption of Different Neusilin® Grades

Relative Humidity (%)	Neusilin® UFL2 Moisture Adsorption (%)	Neusilin® US2 Moisture Adsorption (%)
Up to 70%	Very low	Very low

Source: Adapted from hygroscopic equilibrium curves.[\[1\]](#)[\[4\]](#)

Table 2: Impact of Neusilin® UFL2 on Acetaminophen Tablet Hardness

Formulation	Initial Hardness (N)	Hardness after 1 month at 40°C/75% RH (Open Bottle) (N)
Acetaminophen + Lactose	~60	~30
Acetaminophen + Lactose + 2% Neusilin® UFL2	~80	~65
Acetaminophen + Mannitol	~70	~40
Acetaminophen + Mannitol + 2% Neusilin® UFL2	~90	~80

Note: These are approximate values based on graphical data presented in technical newsletters. Actual results may vary depending on the specific formulation and processing parameters.[\[2\]](#)

## Experimental Protocols

## Protocol 1: Determination of Moisture Content (Loss on Drying)

This protocol outlines the thermogravimetric approach to determine the moisture content of a powder blend.

**Objective:** To quantify the percentage of moisture in a given powder sample.

**Apparatus:**

- Moisture analyzer (with integrated balance and heating unit) or a drying oven and an analytical balance.
- Spatula
- Aluminum weighing pans

**Procedure:**

- **Instrument Setup:** Ensure the moisture analyzer or drying oven is calibrated and set to the appropriate temperature (e.g., 105°C, unless the material is heat sensitive).[\[13\]](#)
- **Sample Preparation:** Place an empty aluminum weighing pan on the balance and tare it.
- **Sample Weighing:** Accurately weigh a specified amount of the powder sample (e.g., 1-2 grams) and distribute it evenly on the pan.
- **Drying:**
  - **Moisture Analyzer:** Close the lid to start the drying process. The instrument will automatically weigh the sample continuously and stop when the weight is constant, indicating all moisture has evaporated.
  - **Drying Oven:** Place the pan in the preheated oven for a specified duration (e.g., 2-4 hours, or until constant weight is achieved).
- **Final Weighing:**

- Moisture Analyzer: The instrument will display the final moisture content as a percentage.
- Drying Oven: After the specified time, remove the pan from the oven and place it in a desiccator to cool to room temperature. Once cooled, re-weigh the pan with the dried sample.
- Calculation (for Drying Oven Method):
  - $\text{Moisture Content (\%)} = [ (\text{Initial Weight} - \text{Final Weight}) / \text{Initial Weight} ] * 100$

## Protocol 2: Tablet Hardness Testing

Objective: To measure the breaking force of a tablet.

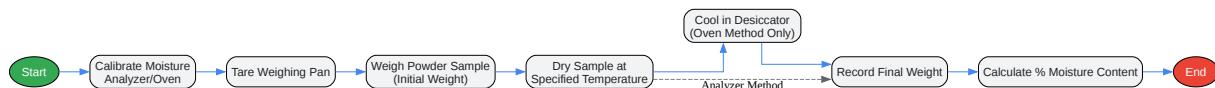
Apparatus:

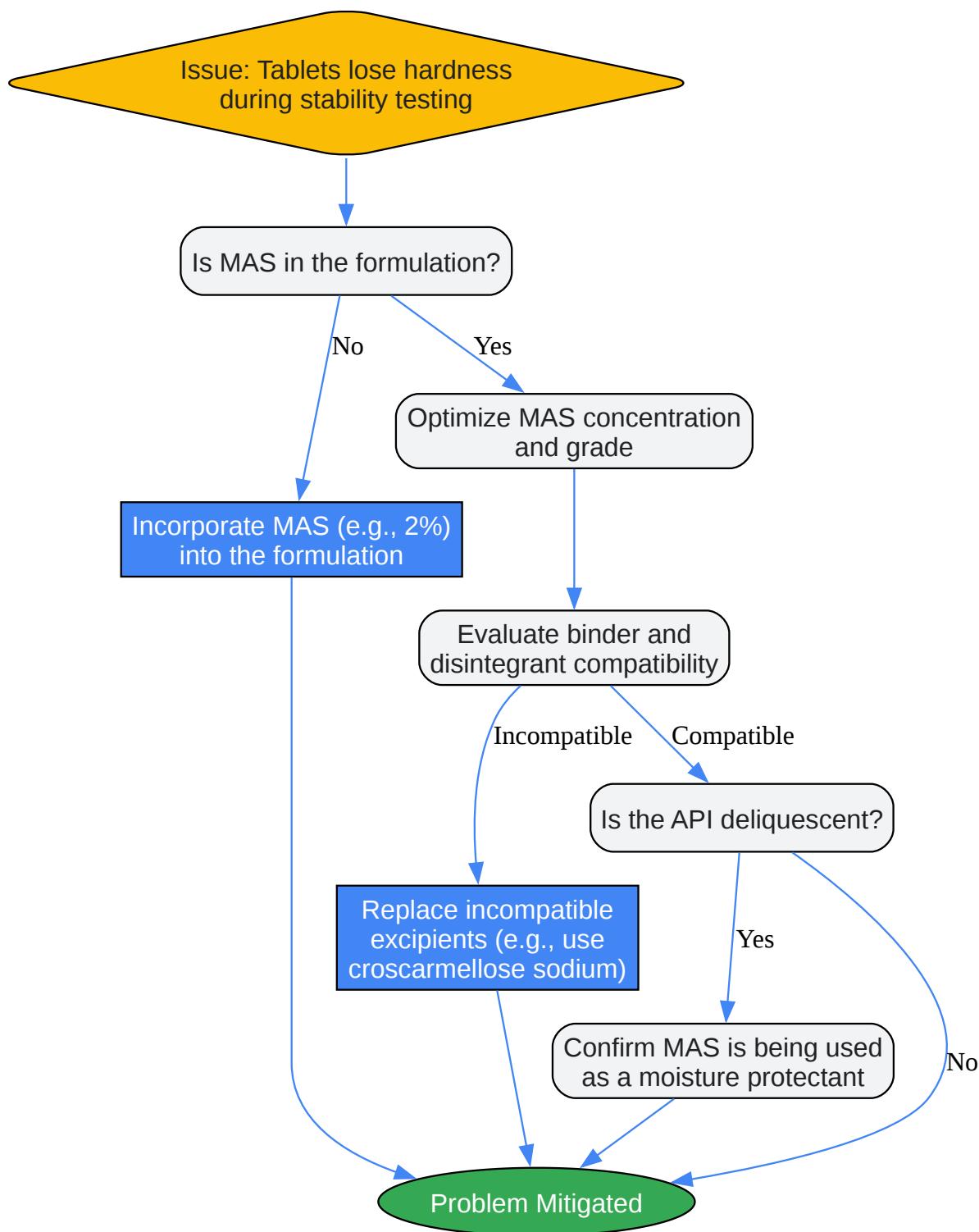
- Tablet hardness tester
- Brush for cleaning

Procedure:

- Instrument Calibration: Ensure the hardness tester is properly calibrated according to the manufacturer's instructions.
- Sample Placement: Place a single tablet on the testing platform, orienting it consistently (e.g., diametrically).
- Testing: Start the test. The motorized jaw will move to compress the tablet until it fractures.
- Data Recording: The instrument will display the force required to break the tablet in Newtons (N) or Kiloponds (kp). Record this value.
- Replication: Repeat the measurement for a statistically significant number of tablets from the same batch (e.g., n=10) to calculate the average hardness and standard deviation.
- Cleaning: Clean any tablet debris from the testing platform before testing the next tablet.

## Visualizations



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- To cite this document: BenchChem. [Mitigating the impact of moisture on the stability of Magnesium aluminometasilicate formulations.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1143528#mitigating-the-impact-of-moisture-on-the-stability-of-magnesium-aluminometasilicate-formulations>]

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